molecular formula C19H19FN4O3 B2778361 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034445-85-5

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2778361
CAS No.: 2034445-85-5
M. Wt: 370.384
InChI Key: AEDSPXORVVMZFV-HDJSIYSDSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound that features a benzo[d]isoxazole ring, a fluoropyrimidine moiety, and a cyclohexyl group

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: This compound can be used in biochemical assays to study enzyme kinetics or receptor-ligand interactions.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could lead to the discovery of new compounds with promising biological activities.

Preparation Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the benzo[d]isoxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluoropyrimidine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the cyclohexyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Final assembly: The final step involves the formation of the acetamide linkage, typically through amidation reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.

Comparison with Similar Compounds

Similar compounds to 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide include:

    2-(benzo[d]isoxazol-3-yl)acetamide: Lacks the fluoropyrimidine and cyclohexyl groups, making it less complex.

    N-(4-(benzo[d]isoxazol-3-yl)phenyl)acetamide: Contains a phenyl group instead of the cyclohexyl group.

    2-(benzo[d]isoxazol-3-yl)-N-(4-fluorophenyl)acetamide: Features a fluorophenyl group instead of the fluoropyrimidine moiety.

The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties and applications not found in the similar compounds listed above.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-12-10-21-19(22-11-12)26-14-7-5-13(6-8-14)23-18(25)9-16-15-3-1-2-4-17(15)27-24-16/h1-4,10-11,13-14H,5-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDSPXORVVMZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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